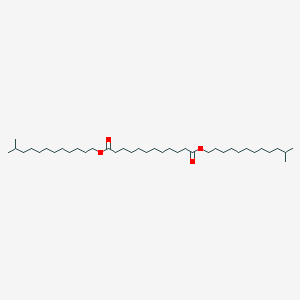
bis(11-methyldodecyl) dodecanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
bis(11-methyldodecyl) dodecanedioate: is an organic compound derived from dodecanedioic acid and isotridecyl alcohol. It is a diester, meaning it contains two ester functional groups. This compound is used in various industrial applications, particularly as a plasticizer, which enhances the flexibility and durability of polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dodecanedioic acid, diisotridecyl ester typically involves the esterification of dodecanedioic acid with isotridecyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
Dodecanedioic acid+2Isotridecyl alcohol→Dodecanedioic acid, diisotridecyl ester+2Water
Industrial Production Methods: Industrial production of this compound often employs continuous esterification processes. The reaction mixture is heated and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Esterification: As mentioned, the primary reaction for the synthesis of dodecanedioic acid, diisotridecyl ester is esterification.
Hydrolysis: The ester can undergo hydrolysis in the presence of water and an acid or base catalyst, reverting to dodecanedioic acid and isotridecyl alcohol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions:
Esterification: Acid catalysts (e.g., sulfuric acid), reflux conditions.
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, acid or base catalysts.
Major Products:
Hydrolysis: Dodecanedioic acid and isotridecyl alcohol.
Transesterification: New esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Polymer Industry: Used as a plasticizer to improve the flexibility and durability of polymers.
Lubricants: Acts as a component in the formulation of high-performance lubricants.
Biology and Medicine:
Biocompatible Materials: Research is ongoing into its use in biocompatible materials for medical applications.
Industry:
Coatings and Adhesives: Enhances the properties of coatings and adhesives, providing better performance and longevity.
Wirkmechanismus
The primary mechanism of action for dodecanedioic acid, diisotridecyl ester in its applications is through its plasticizing effect. By integrating into polymer matrices, it reduces intermolecular forces, increasing the flexibility and reducing the brittleness of the material. This effect is achieved through the ester functional groups interacting with the polymer chains, allowing for greater movement and flexibility.
Vergleich Mit ähnlichen Verbindungen
- Dodecanedioic acid, diethyl ester
- Dodecanedioic acid, dibutyl ester
- Dodecanedioic acid, dioctyl ester
Comparison:
- bis(11-methyldodecyl) dodecanedioate has longer alkyl chains compared to diethyl and dibutyl esters, providing greater flexibility and lower volatility.
- Compared to dioctyl ester, diisotridecyl ester offers better performance in high-temperature applications due to its higher molecular weight and thermal stability.
This compound’s unique properties make it particularly valuable in applications requiring enhanced flexibility, durability, and thermal stability.
Eigenschaften
CAS-Nummer |
143009-09-0 |
|---|---|
Molekularformel |
C38H74O4 |
Molekulargewicht |
595 g/mol |
IUPAC-Name |
bis(11-methyldodecyl) dodecanedioate |
InChI |
InChI=1S/C38H74O4/c1-35(2)29-23-17-11-7-9-15-21-27-33-41-37(39)31-25-19-13-5-6-14-20-26-32-38(40)42-34-28-22-16-10-8-12-18-24-30-36(3)4/h35-36H,5-34H2,1-4H3 |
InChI-Schlüssel |
XLXMYOUBZINZAX-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCCCCCCC(C)C |
Kanonische SMILES |
CC(C)CCCCCCCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCCCCCCC(C)C |
Key on ui other cas no. |
143009-09-0 84731-63-5 |
Synonyme |
Dodecanedioic acid, di-C11-14-isoalkyl esters, C13-rich |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione](/img/structure/B130100.png)

![(1S,3aS,7S,11aS)-11a-methyl-1H,2H,3H,3aH,6H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol](/img/structure/B130114.png)






![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B130127.png)

